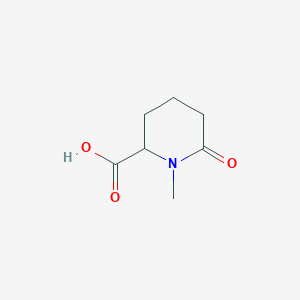

1-Methyl-6-oxopiperidine-2-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-6-oxopiperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-8-5(7(10)11)3-2-4-6(8)9/h5H,2-4H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTXXDFUYEKXHRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCCC1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1367674-43-8 | |

| Record name | 1-methyl-6-oxopiperidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Methyl 6 Oxopiperidine 2 Carboxylic Acid and Its Derivatives

General Synthetic Strategies for Piperidine (B6355638) Ring Construction

The formation of the piperidine scaffold is a cornerstone of heterocyclic chemistry, with cyclization and annulation reactions being two of the most powerful and versatile approaches.

Cyclization Reactions

Intramolecular cyclization is a prominent strategy for piperidine synthesis, wherein a linear precursor molecule containing a nitrogen atom and a reactive functional group undergoes a ring-closing reaction to form the heterocyclic ring. nih.gov This process can be initiated by various means, including the activation of different functional groups, often requiring a catalyst or specific reaction conditions. nih.gov A significant challenge in these reactions is achieving high stereo- and regioselectivity, which can often be addressed through the use of chiral ligands and catalysts. nih.gov

Common methods for piperidine synthesis via cyclization include:

Reductive Amination: This involves the reaction of an amine with a ketone or aldehyde, followed by reduction of the intermediate imine. beilstein-journals.org

Nucleophilic Substitution: A nitrogen-containing nucleophile can displace a leaving group within the same molecule to form the C-N bond of the piperidine ring. beilstein-journals.org

Radical Cyclization: These reactions involve the formation of a radical intermediate that subsequently cyclizes to form the piperidine ring. beilstein-journals.org

Metal-Catalyzed Cyclization: Transition metals can catalyze various cyclization reactions, enabling the formation of piperidine rings under mild conditions. nih.gov

Intramolecular Annulation Approaches

Annulation reactions involve the formation of a new ring onto a pre-existing structure. In the context of piperidine synthesis, intramolecular annulation involves a bifunctional molecule where two parts react with each other to form the piperidine ring. These strategies can be particularly effective for creating complex, polycyclic systems containing a piperidine core.

Divergent intermolecular coupling strategies have been developed that can lead to either pyrrolidine (B122466) or piperidine rings from common olefin precursors, showcasing the tunability of these annulation reactions. nih.gov The outcome of the reaction, whether it forms a five-membered or six-membered ring, can be controlled by the reaction conditions, demonstrating a "radical-to-polar mechanistic switching". nih.gov

Stereoselective Synthesis of 1-Methyl-6-oxopiperidine-2-carboxylic Acid

Achieving the correct stereochemistry is often crucial for the biological activity of piperidine-containing molecules. Several strategies have been developed for the stereoselective synthesis of this compound and its derivatives.

Chiral Pool Approaches (e.g., from amino acids like α-aminoadipic acid)

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials. (R)-α-Aminoadipic acid, a byproduct of the industrial production of 7-aminocephalosporanic acid (7-ACA) from cephalosporin (B10832234) C, is a valuable chiral building block for the synthesis of various piperidine derivatives. arkat-usa.orgresearchgate.net

(R)-α-aminoadipic acid can be converted into (R)-6-oxopiperidine-2-carboxylic acid derivatives through esterification followed by cyclization. arkat-usa.orgresearchgate.net This method provides a straightforward and stereoconservative route to these important chiral intermediates. arkat-usa.org

Table 1: Synthesis of (R)-6-Oxopipecolates from (R)-α-Aminoadipic Acid arkat-usa.org

| Starting Material | Product | Reaction Conditions | Yield |

| (R)-α-Aminoadipic acid | (R)-6-Oxopipecolates | Esterification, then Kugelrohr distillation | Excellent |

Asymmetric Cyclization Reactions

Asymmetric cyclization reactions employ chiral catalysts or auxiliaries to induce stereoselectivity during the ring-forming step. Asymmetric intramolecular aza-Michael cyclizations have emerged as a powerful method for the synthesis of enantioenriched nitrogen heterocycles. whiterose.ac.uk Chiral phosphoric acids, for instance, have been successfully used as catalysts in these reactions, providing access to substituted piperidines with high enantioselectivity. whiterose.ac.uk

The optimization of reaction parameters such as the catalyst, solvent, temperature, and reaction time is crucial for achieving high yields and stereoselectivity in these asymmetric cyclizations. whiterose.ac.uk

Diastereoselective Synthesis Techniques

Diastereoselective synthesis aims to control the relative stereochemistry of multiple chiral centers within a molecule. This can be achieved through various techniques, including substrate-controlled reactions where the existing stereochemistry of the starting material directs the formation of new stereocenters.

An acid-mediated 6-endo-trig cyclization of amine-substituted enones has been developed for the diastereoselective synthesis of trans-6-alkyl-2-methyl-4-oxopiperidines. rsc.org This method proceeds with high stereoselectivity, cleanly generating the desired piperidine products.

Furthermore, diastereoselective transformations of α,β-didehydroglutamates have been utilized to produce 6-oxoperhydropyridazine-3-carboxylic acid derivatives, which are cyclic amino acid analogs. nih.gov The substitution pattern and relative stereochemistry of the substituents on the pyridazinone ring influence the conformational properties of the resulting molecules. nih.gov

Novel Synthetic Routes and Reaction Development

The quest for efficient and stereocontrolled methods to synthesize substituted piperidones has led to the development and refinement of several powerful synthetic reactions. These approaches offer diverse pathways to access the this compound core and its analogues.

Castagnoli–Cushman Reaction (CCR) and Variants

The Castagnoli–Cushman Reaction (CCR) stands as a cornerstone for the synthesis of a wide variety of lactams, including the 6-oxopiperidine scaffold. This reaction traditionally involves the condensation of an imine with a cyclic anhydride. For the synthesis of derivatives of 6-oxopiperidine-2-carboxylic acid, a suitable anhydride, such as a substituted glutaric anhydride, can react with an appropriate imine.

The reaction proceeds through a mechanism that allows for the diastereoselective formation of the piperidone ring, with the stereochemistry often being controlled by the substituents on the reactants. cwu.edu Variants of the CCR have expanded its utility. For instance, three-component versions (3C-CCR) of the reaction, which bring together an amine, an aldehyde or ketone, and an anhydride, have been developed. researchgate.netnih.gov This approach enhances the molecular diversity of the resulting products in a single, atom-economical step. A notable variant involves the use of homophthalic anhydride, a carbonyl compound, and ammonium (B1175870) acetate (B1210297) to generate 1-oxo-3,4-dihydroisoquinoline-4-carboxamides, showcasing the versatility of the CCR in creating complex heterocyclic systems. nih.gov

| Reactant A | Reactant B | Reactant C (for 3C-CCR) | Product | Key Features |

| Imine | Cyclic Anhydride | - | Substituted 6-oxopiperidine | Stereoselective, forms lactam ring |

| Amine | Aldehyde/Ketone | Homophthalic Anhydride | Tetrahydroisoquinolone | Three-component, high diversity |

| N-sulfonyl imine | Homophthalic Anhydride | - | N-sulfonyl piperidone | Allows for further functionalization |

Intramolecular Reductive Cyclization

Intramolecular reductive cyclization offers a powerful strategy for the diastereoselective synthesis of highly substituted piperidine rings. This method typically involves the cyclization of a linear precursor containing both an amine or its precursor (like an oxime or imine) and a carbonyl group or another electrophilic center. tandfonline.comtandfonline.com

One common approach is the reductive cyclization of 1,5-diketones after conversion of one of the carbonyls to an oxime. Treatment with a reducing agent, such as sodium cyanoborohydride, facilitates the cyclization and reduction to form N-hydroxypiperidines. tandfonline.com Another variation involves the electroreductive cyclization of an imine with a terminal dihaloalkane. beilstein-journals.org In this process, the imine is reduced at the cathode to form a radical anion, which then undergoes nucleophilic attack on the dihaloalkane, followed by intramolecular cyclization to yield the piperidine derivative. beilstein-journals.org This electrochemical method can be performed in a flow microreactor, offering good yields and scalability. beilstein-journals.org

| Precursor | Reducing Agent/Method | Product | Key Features |

| 1,5-Diketoxime | Sodium Cyanoborohydride | N-Hydroxypiperidine | Diastereoselective |

| Imine and Terminal Dihaloalkane | Electroreduction | Substituted Piperidine | Can be performed in a flow microreactor |

| Linear Amino-aldehyde | Cobalt(II) catalyst | Substituted Piperidine | Radical-mediated cyclization |

Metal-Catalyzed Cycloaddition Reactions (e.g., Ni-catalyzed (4+2) cycloaddition)

Metal-catalyzed cycloaddition reactions have emerged as a versatile tool for the construction of heterocyclic rings. Nickel-catalyzed (4+2) cycloaddition, in particular, has been successfully employed for the synthesis of piperidinones and related structures. nih.govacs.orgnih.gov This reaction typically involves the cycloaddition of a 1,3-diene with an alkyne or another dienophile.

In a relevant application, a Ni-catalyzed (4+2) cycloaddition of bicyclic 3-azetidinones with alkynes was developed to access quinolizidine (B1214090) alkaloids, which contain a 6-oxopiperidine-2-carboxylic acid-derived core. nih.govacs.org This methodology allows for the efficient construction of the bicyclic lactam system with good control over regioselectivity and enantiopurity, which can be influenced by the choice of ligands. nih.govacs.org The reaction tolerates various functional groups and provides a direct route to complex polycyclic structures. williams.edu

| Diene Component | Dienophile Component | Catalyst System | Product | Key Features |

| Bicyclic 3-azetidinone | Alkyne | Nickel(0) with ligand | Piperidinone-fused bicycle | Access to complex alkaloids |

| Nitrogen-containing dienyne | - (intramolecular) | Nickel(0) | Hydroisoindole/Hydroisoquinoline | Mild reaction conditions |

Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product that contains portions of all the reactants. rug.nl Several MCRs are applicable to the synthesis of piperidine scaffolds.

The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can be adapted to generate highly substituted piperidine derivatives. mdpi.com For instance, a four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide (Ugi reaction) can be designed to incorporate the piperidine ring by using a bifunctional starting material. These reactions are known for their high atom economy and the ability to rapidly generate libraries of structurally diverse compounds.

| Reaction Name | Components | Product Type | Key Features |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino carboxamide | High diversity, atom economical |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamide | Forms ester and amide bonds in one step |

| van Leussen Reaction | Aldehyde, Amine, TosMIC | Imidazole | Synthesis of substituted imidazoles |

Functional Group Introduction Strategies

The functionalization of the pre-formed this compound scaffold is crucial for creating a diverse range of derivatives. Various strategies can be employed to introduce functional groups at different positions of the piperidine ring.

Nucleophilic Substitution: The carbon atoms adjacent to the carbonyl group and the nitrogen atom are susceptible to nucleophilic attack after appropriate activation.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, can be used to introduce aryl, vinyl, or alkynyl groups if a suitable handle (e.g., a halide) is present on the piperidine ring.

Carboxylation and Oxidation: The carboxylic acid group at the 2-position can be converted to esters, amides, or other derivatives through standard functional group interconversions. Oxidation of adjacent positions can introduce further carbonyl or hydroxyl functionalities.

The versatile reactivity of the piperidine ring allows for its use as a building block in the synthesis of more complex organic compounds. ijnrd.org

Synthetic Approaches to Specific Isomers and Analogues

The synthesis of specific stereoisomers and structural analogues of this compound often requires specialized synthetic strategies that allow for precise control over the stereochemistry.

Asymmetric synthesis is a key approach to obtaining enantiomerically pure piperidine derivatives. nih.gov This can be achieved through various methods, including the use of chiral auxiliaries, chiral catalysts, or chiral starting materials. For example, asymmetric intramolecular aza-Michael cyclizations catalyzed by chiral phosphoric acids have been used to synthesize enantioenriched 3-spiropiperidines. whiterose.ac.uk

The synthesis of cis-configured piperidines can be achieved through stereoselective hydrogenation of a dihydropyridone precursor, which can be formed via a Castagnoli-Cushman reaction. mdpi.com Spirocyclic piperidines, which are of interest in medicinal chemistry, can be synthesized through a three-component Castagnoli-Cushman reaction of homophthalic anhydride, a cyclic ketone, and ammonium acetate. researchgate.net This approach allows for the construction of the spirocyclic system with good diastereoselectivity.

| Target Isomer/Analogue | Synthetic Method | Key Features |

| Enantiomerically pure piperidines | Asymmetric aza-Michael cyclization | Use of chiral phosphoric acid catalyst |

| cis-2,4-Disubstituted piperidines | Decarboxylative CCR followed by reduction | Stereoselective hydrogenation |

| Spirocyclic piperidines | Three-component Castagnoli-Cushman reaction | Diastereoselective formation of spiro center |

Chemical Reactivity and Derivatization Studies of 1 Methyl 6 Oxopiperidine 2 Carboxylic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, enabling the synthesis of a variety of derivatives through reactions such as esterification, decarboxylation, and conversion to other acid derivatives.

Esterification is a fundamental reaction of 1-Methyl-6-oxopiperidine-2-carboxylic acid, converting the carboxylic acid group into an ester. This transformation is often employed to protect the acid group or to modify the compound's physicochemical properties. The corresponding methyl ester of the parent N-H compound, methyl 6-oxopiperidine-2-carboxylate (B1261032), is a known intermediate in various synthetic pathways. researchgate.net Several standard methods can be employed for this transformation.

One of the most common methods is the Fischer esterification , which involves reacting the carboxylic acid with an excess of an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com This is an equilibrium-driven process, and using the alcohol as the solvent helps to shift the equilibrium towards the product. commonorganicchemistry.com

For substrates that may be sensitive to strong acidic conditions, milder methods are available. Steglich esterification utilizes coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), typically with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). commonorganicchemistry.comorgsyn.org This method proceeds at room temperature under nonacidic conditions. orgsyn.org

Other effective methods include the initial conversion of the carboxylic acid to a more reactive intermediate, like an acid chloride, using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride, which is then reacted with the desired alcohol. commonorganicchemistry.com Direct alkylation of the carboxylate salt with alkyl halides (e.g., iodomethane) can also yield the corresponding ester. commonorganicchemistry.com

| Method | Key Reagents | Typical Conditions | Suitability |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., MeOH, EtOH), Acid Catalyst (e.g., H₂SO₄) | Excess alcohol (as solvent), heat | Simple primary and secondary alcohols; acid-tolerant substrates. masterorganicchemistry.comcommonorganicchemistry.com |

| Steglich Esterification | Alcohol, DCC or EDCI, DMAP (catalyst) | Aprotic solvent (e.g., CH₂Cl₂), room temperature | Acid-sensitive substrates, sterically hindered alcohols. commonorganicchemistry.com |

| Via Acid Chloride | 1. SOCl₂ or (COCl)₂ 2. Alcohol, Base (e.g., Pyridine) | Two-step process, typically at low to room temperature | Wide range of alcohols. |

| Alkylation | Base (e.g., K₂CO₃), Alkylating Agent (e.g., MeI, Me₂SO₄) | Polar aprotic solvent (e.g., DMF, Acetone) | Useful when other functional groups are not susceptible to alkylation. commonorganicchemistry.com |

The removal of the carboxylic acid group via decarboxylation from this compound is not a facile process under simple thermal conditions. As an α-amino acid derivative, it lacks the necessary activation, such as a β-carbonyl group, that would promote spontaneous loss of CO₂ upon heating.

However, decarboxylation can be achieved through modern synthetic methods, particularly those involving radical intermediates. Photoredox catalysis has emerged as a mild and effective technique for the decarboxylation of carboxylic acids, including α-amino acids. mdpi.com These methods typically involve the conversion of the carboxylic acid into a redox-active ester or thioacid, which can then undergo single-electron transfer (SET) upon irradiation with visible light in the presence of a photocatalyst. This process generates a carboxyl radical that rapidly extrudes CO₂ to form an alkyl radical, which can then be trapped to yield the decarboxylated product. mdpi.com

Beyond esters, the carboxylic acid moiety can be converted into a range of other acid derivatives, most notably amides. Amide bond formation is a cornerstone of medicinal chemistry and peptide synthesis. researchgate.net This transformation typically requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. researchgate.net

This activation is commonly achieved using a wide array of coupling reagents. These reagents react with the carboxyl group to form a highly reactive intermediate in situ, which is then readily attacked by the amine to form the amide bond. The choice of coupling reagent can be critical to ensure high yields and, in the case of chiral amines or acids, to prevent racemization. nih.gov

Alternatively, a two-step approach can be used where the carboxylic acid is first converted to a stable, reactive intermediate like an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This activated species is then isolated and subsequently reacted with an amine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct. researchgate.net

| Coupling Reagent Class | Examples | Common Name |

|---|---|---|

| Carbodiimides | DCC, EDCI | Dicyclohexylcarbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide |

| Uronium/Guanidinium | HBTU, HATU, TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate |

| Phosphonium | BOP, PyBOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate, (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |

Reactivity of the Piperidine (B6355638) Ring and Lactam Moiety

The N-methylated lactam structure of the piperidine ring also presents opportunities for chemical modification, though its reactivity is different from that of the carboxylic acid group.

In the target molecule, this compound, the nitrogen atom is part of a tertiary amide (a lactam). Due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group and the presence of the methyl group, this nitrogen is not nucleophilic and is sterically hindered. Therefore, it does not readily undergo further nucleophilic substitution reactions.

However, the synthesis of the title compound itself relies on a nucleophilic substitution reaction at the nitrogen of the precursor, 6-oxopiperidine-2-carboxylic acid. nih.gov The secondary amine nitrogen of this precursor is nucleophilic and can be alkylated to introduce the methyl group. This N-methylation is a common strategy to modify the properties of amino acids and peptides, often enhancing their metabolic stability and cell permeability. nih.govmonash.edu A widely used method for this transformation involves treating the N-H precursor with a strong base, such as sodium hydride (NaH), to deprotonate the nitrogen, followed by the addition of an electrophilic methylating agent like iodomethane (B122720) (CH₃I). monash.edu

Conversely, the N-methyl group can be removed through N-dealkylation reactions, which is a valuable synthetic tool for modifying complex amines and alkaloids. nih.gov Common reagents for N-demethylation include chloroformates like α-chloroethyl chloroformate, which proceeds via a carbamate (B1207046) intermediate that is subsequently cleaved. nih.gov

The piperidine ring, despite containing a lactam, possesses several C-H bonds that can be susceptible to oxidation. The positions alpha (adjacent) to the tertiary nitrogen atom (C2) are often reactive sites. While the molecule already contains an oxo group at C6, further oxidation of the ring can lead to the introduction of additional functional groups.

Oxidation of N-alkyl piperidines can lead to a variety of products depending on the reagents and conditions used. For instance, strong oxidizing agents could potentially lead to ring-opening or the formation of more complex oxidized species. The oxidation of piperidine derivatives can also be directed to form stable N-oxyl radicals, similar to the well-known 2,2,6,6-tetramethylpiperidinyloxyl (TEMPO) radical, although this typically requires specific substitution patterns on the ring to enhance stability. researchgate.net While specific studies on the oxidation of this compound are not prevalent, general principles suggest that controlled oxidation could potentially introduce a hydroxyl group at one of the ring carbons.

Reduction Reactions (e.g., of keto group)

The bifunctional nature of this compound, containing both a lactam (cyclic amide) carbonyl and a carboxylic acid, presents opportunities for selective reduction reactions. The relative reactivity of these two carbonyl groups dictates the outcome of reduction, which is highly dependent on the choice of reducing agent.

Generally, carboxylic acids are less reactive towards nucleophilic reducing agents than ketones or aldehydes due to the delocalization of electron density and the presence of an acidic proton. britannica.com However, the C-6 carbonyl group in the title compound is part of a lactam, which has reactivity comparable to an ester. Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both carboxylic acids and amides to their corresponding alcohols and amines. britannica.com Therefore, treatment of this compound with LiAlH₄ would be expected to yield 1-methyl-2-(hydroxymethyl)piperidine.

Chemoselective reduction of the lactam carbonyl in the presence of the carboxylic acid is a more nuanced challenge. Borane (BH₃) complexes are known to chemoselectively reduce the amide carbonyl group in related substituted 6-oxopiperidine-2-carboxylate systems. researchgate.net This suggests that BH₃ could potentially reduce the C-6 lactam carbonyl of this compound to a methylene (B1212753) group, yielding 1-methylpiperidine-2-carboxylic acid, while leaving the carboxylic acid intact. Similarly, lithium borohydride (B1222165) (LiBH₄) has been used to reduce the ester of the parent compound, (S)-6-oxo-2-piperidinecarboxylic acid, to the corresponding hydroxymethyl lactam. This indicates that if the carboxylic acid of the title compound were first protected as an ester, LiBH₄ could selectively reduce the ester to a primary alcohol while leaving the lactam untouched.

Conversely, achieving the selective reduction of the carboxylic acid in the presence of the lactam carbonyl requires specific methodologies. A common strategy involves the activation of the carboxylic acid, for instance, by converting it into a mixed anhydride, followed by reduction with a milder hydride reagent like sodium borohydride (NaBH₄). researchgate.net This approach has proven effective for the chemoselective reduction of carboxylic acids in the presence of less reactive ketone functionalities. researchgate.net

The table below summarizes the expected outcomes for the reduction of this compound with various common reducing agents.

| Reducing Agent | Target Functional Group | Expected Product | Selectivity |

| LiAlH₄ | Both (Lactam and Carboxylic Acid) | 1-Methyl-2-(hydroxymethyl)piperidine | Low |

| BH₃·THF | Lactam Carbonyl | 1-Methylpiperidine-2-carboxylic acid | High for Lactam |

| NaBH₄ | Lactam Carbonyl (slowly) | 1-Methyl-6-hydroxypiperidine-2-carboxylic acid | Moderate |

| NaBH₄ / Mixed Anhydride | Carboxylic Acid | 1-Methyl-6-oxo-2-(hydroxymethyl)piperidine | High for activated Carboxylic Acid |

N-Methylation and other Alkylations

The title compound, this compound, is itself a product of N-alkylation. Its synthesis would typically proceed from the parent N-H lactam, 6-oxopiperidine-2-carboxylic acid, or its corresponding ester. The N-methylation can be achieved through standard synthetic protocols. A common method involves a nucleophilic substitution (SN2) reaction, where the nitrogen atom of the parent lactam acts as a nucleophile, attacking a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a non-nucleophilic base (e.g., potassium carbonate or sodium hydride) to prevent O-alkylation.

Another powerful method for N-alkylation is reductive amination. This would involve reacting 6-oxopiperidine-2-carboxylic acid with formaldehyde (B43269) to form an intermediate N-hydroxymethyl derivative or an enamine, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride. sciencemadness.org

Further alkylation of this compound is also a subject of synthetic interest. Since the nitrogen atom is already a tertiary amine, it cannot be further alkylated. However, alkylation can potentially occur at the α-carbons to the two carbonyl groups, namely C-2 and C-5. This typically requires the generation of an enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The subsequent reaction of the enolate with an alkyl halide would introduce an alkyl group at either the C-2 or C-5 position.

This process, however, introduces a significant challenge of regioselectivity. The relative acidity of the α-protons at C-2 and C-5 determines the site of deprotonation. The proton at C-2 is adjacent to both the N-methyl group and the carboxylic acid, while the protons at C-5 are adjacent to the lactam carbonyl. The formation of the kinetic versus the thermodynamic enolate, controlled by factors such as temperature, solvent, and the nature of the base, would direct the alkylation to a specific position.

| Alkylation Method | Reagents | Target Position | Notes |

| N-Methylation | |||

| SN2 Reaction | CH₃I, K₂CO₃ | N-1 | Standard method for N-alkylation of secondary amides/lactams. |

| Reductive Amination | H₂CO, NaBH(OAc)₃ | N-1 | Mild conditions, high efficiency. |

| C-Alkylation | |||

| Enolate Alkylation | LDA, R-X | C-2 or C-5 | Raises regioselectivity issues (kinetic vs. thermodynamic control). |

Reaction Mechanism Elucidation

Understanding the reaction mechanisms is fundamental to predicting and controlling the chemical behavior of this compound.

Mechanism of Reduction: The reduction of the C-6 lactam carbonyl by a hydride reagent like NaBH₄ proceeds via a nucleophilic addition mechanism. The hydride ion (H⁻) attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide by a proton source (e.g., solvent) yields the corresponding secondary alcohol, 1-methyl-6-hydroxypiperidine-2-carboxylic acid. The reduction of the carboxylic acid group by a more powerful reagent like LiAlH₄ is more complex. It begins with an acid-base reaction where the acidic proton of the carboxyl group is removed by a hydride ion to form H₂ gas and a lithium carboxylate. The carboxylate is then coordinated to the aluminum center, and subsequent hydride transfers reduce the carbonyl group first to an aldehyde intermediate (which is not isolated as it is more reactive than the starting acid) and then to the primary alcohol.

Mechanism of N-Methylation: The synthesis of the title compound via N-methylation of 6-oxopiperidine-2-carboxylic acid with methyl iodide follows a classic SN2 mechanism. The lone pair of electrons on the nitrogen atom of the lactam acts as a nucleophile, attacking the electrophilic methyl carbon of methyl iodide. This occurs in a single, concerted step where the nitrogen-carbon bond forms simultaneously as the carbon-iodine bond breaks, leading to the methylated product and an iodide ion.

Mechanism of Enolate Formation and Regioselectivity: The regioselectivity of α-alkylation is mechanistically governed by the formation of either the kinetic or thermodynamic enolate.

Kinetic Control: Using a strong, bulky base like LDA at low temperatures (e.g., -78 °C) favors the rapid removal of the most sterically accessible proton. In this case, this would likely be a proton at C-5, leading to the kinetic enolate. This process is irreversible at low temperatures.

Thermodynamic Control: Using a smaller, weaker base at higher temperatures allows for an equilibrium to be established between the possible enolates. The reaction will favor the formation of the more stable, more substituted thermodynamic enolate, which would be the enolate at the C-2 position. The stability is derived from the higher degree of substitution of the double bond in the enolate structure.

A thorough understanding of these mechanisms allows for the rational design of synthetic routes to selectively modify this compound and create a diverse range of derivatives.

Advanced Structural Characterization and Solid State Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for elucidating the molecular structure of 1-Methyl-6-oxopiperidine-2-carboxylic acid, confirming its identity, and assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, Stereochemical Assignments, Diastereomeric Ratio Determination)

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution.

¹H NMR: A proton NMR spectrum of this compound would be expected to show distinct signals for each unique proton environment. Based on its structure, one would anticipate a singlet for the N-methyl (N-CH₃) protons, a multiplet for the proton at the chiral center (C2-H), and a series of multiplets for the diastereotopic methylene (B1212753) protons of the piperidine (B6355638) ring (C3, C4, and C5 positions). A broad singlet corresponding to the carboxylic acid proton (COOH) would also be expected, which is exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum should display seven distinct signals, corresponding to each of the seven carbon atoms in the molecule: the N-methyl carbon, the four carbons of the piperidine ring, the carbonyl carbon of the lactam, and the carbonyl carbon of the carboxylic acid. The chemical shifts of the carbonyl carbons would be the most downfield. libretexts.org

Stereochemical Assignments and Diastereomeric Ratio Determination: For derivatives of this compound or if synthesized as a mixture of diastereomers, 2D NMR techniques like NOESY could be employed to determine the relative stereochemistry (cis or trans) of substituents on the ring. researchgate.net ¹H NMR is also a primary method for determining the diastereomeric ratio in a mixture by integrating the signals unique to each diastereomer. researchgate.net

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy probes the functional groups present in a molecule.

FT-IR: The infrared spectrum of this compound would be characterized by several key absorption bands. A very broad band would be expected in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. Two strong, sharp absorption bands would be anticipated for the carbonyl groups: one around 1700-1725 cm⁻¹ for the carboxylic acid C=O stretch and another around 1640-1680 cm⁻¹ for the amide (lactam) C=O stretch.

FT-Raman: FT-Raman spectroscopy provides complementary information to FT-IR and is particularly useful for symmetric vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. The amide and carboxylic acid functional groups in this compound contain n→π* and π→π* transitions. However, as these are not part of an extended conjugated system, the absorption maxima (λ_max) would be expected to occur in the far UV region, typically below 220 nm.

Mass Spectrometry (MS, HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. While experimental data is not widely published, predicted mass spectrometry data for various adducts of this compound (C₇H₁₁NO₃) are available. uni.lu High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula.

| Adduct | Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 158.08118 |

| [M+Na]⁺ | 180.06312 |

| [M+K]⁺ | 196.03706 |

| [M+NH₄]⁺ | 175.10772 |

| [M-H]⁻ | 156.06662 |

| [M+HCOO]⁻ | 202.07210 |

Elemental Analysis (CHNS)

Elemental analysis determines the percentage composition of carbon, hydrogen, and nitrogen in a pure sample. The calculated elemental composition for this compound (Molecular Formula: C₇H₁₁NO₃; Molecular Weight: 157.17 g/mol ) serves as a benchmark for sample purity.

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 53.49 |

| Hydrogen (H) | 7.05 |

| Nitrogen (N) | 8.91 |

| Oxygen (O) | 30.54 |

X-ray Crystallography for Molecular and Crystal Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a compound in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles. For this compound, an X-ray crystal structure would unambiguously establish the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the relative stereochemistry of its substituents. It would also reveal the packing of molecules in the crystal lattice and identify intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group. researchgate.net Currently, no public records of a solved crystal structure for this specific compound are available.

Determination of Absolute and Relative Configuration

This compound is a chiral molecule, with the stereocenter located at the C2 carbon, the alpha-carbon relative to the carboxylic acid group.

Absolute Configuration : The C2 carbon's tetrahedral geometry allows for two enantiomeric forms: (S)-1-methyl-6-oxopiperidine-2-carboxylic acid and (R)-1-methyl-6-oxopiperidine-2-carboxylic acid. The designation of (S) or (R) is determined by the Cahn-Ingold-Prelog priority rules. The commercial availability of specific enantiomers, such as the (S)-form, indicates that stereospecific syntheses or chiral resolutions have been developed for this compound. The definitive determination of the absolute configuration for a specific crystal would require techniques like single-crystal X-ray diffraction, potentially utilizing anomalous dispersion effects if a heavy atom is present in the crystal structure.

Analysis of Ring Conformation (e.g., Chair, Half-Chair)

The six-membered piperidine ring is not planar. To alleviate ring strain, it adopts puckered conformations. The presence of the C6-oxo group (an amide within the ring, forming a δ-lactam) and the sp2-hybridized nitrogen atom influences the preferred conformation.

Computational studies and experimental data on similar (S)-piperidine-2-carboxylic acid systems suggest that the six-membered ring can adopt several conformations, primarily distorted chair and boat forms. nih.gov

Chair Conformation : This is typically the most stable conformation for six-membered rings, as it minimizes both torsional and steric strain by staggering adjacent C-H bonds. The substituents can occupy either axial or equatorial positions.

Boat Conformation : This is generally a higher-energy conformation but can be a transition state or a stable form in fused or highly substituted ring systems.

Half-Chair/Envelope : Due to the planarity of the amide bond (O=C-N-C), the 6-oxopiperidine ring is unlikely to adopt a perfect chair. Instead, it is expected to exist in a conformation that is intermediate between a chair and a boat, such as a half-chair or an envelope, where some atoms are coplanar.

The specific conformation adopted by this compound would be a balance between minimizing steric hindrance involving the N-methyl and C2-carboxylic acid groups and the electronic constraints of the lactam moiety.

Investigation of Intramolecular Interactions (e.g., Strong and Weak Hydrogen Bonding)

The potential for intramolecular hydrogen bonding exists in this compound. An intramolecular hydrogen bond can form between the acidic proton of the carboxylic acid group (the donor) and the carbonyl oxygen of the lactam at the C6 position (the acceptor).

The formation of this bond is highly dependent on the ring's conformation, which must bring the donor and acceptor groups into close proximity and with a favorable angle. If formed, this interaction would create a pseudo-cyclic structure, which can significantly influence the molecule's chemical properties and biological activity. Studies on picolinic acid, a related structure, have shown the presence of a weak intramolecular hydrogen bond. researchgate.net Spectroscopic methods like NMR and IR, alongside computational modeling, are typically used to investigate the presence and strength of such interactions. quora.com

Table 1: Potential Hydrogen Bond Donors and Acceptors

| Functional Group | Potential Role | Atom | Type of Interaction |

|---|---|---|---|

| Carboxylic Acid | Donor | O-H | Strong |

| Carboxylic Acid | Acceptor | C=O | Strong |

| Lactam (Amide) | Acceptor | C=O | Strong |

| Methyl Group | Donor | C-H | Weak |

| Methylene Groups | Donor | C-H | Weak |

Study of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonds, One-, Two-, and Three-Dimensional Networks, Supramolecular Arrangements)

The solid-state structure of this compound is expected to be dominated by strong and specific intermolecular hydrogen bonds, leading to well-defined supramolecular architectures. nih.gov

Carboxylic Acid Dimers : A common and highly stable motif for carboxylic acids in the solid state is the formation of centrosymmetric dimers through a pair of O-H···O hydrogen bonds. libretexts.org This R²₂(8) graph set notation describes a robust synthon that often dictates the primary packing arrangement.

Chain and Sheet Formation : In addition to dimers, the carboxylic acid group and the lactam carbonyl oxygen can participate in a network of hydrogen bonds. The lactam oxygen can accept a hydrogen bond from the carboxylic acid of a neighboring molecule, potentially forming one-dimensional chains (catemers) or more complex two-dimensional sheets. nih.gov

Weak Hydrogen Bonds : While stronger interactions dictate the primary structure, weaker C-H···O hydrogen bonds involving the methylene and methyl protons as donors and the carbonyl oxygens as acceptors likely play a crucial role in consolidating the three-dimensional crystal packing.

The interplay of these interactions—strong O-H···O bonds creating primary motifs and weaker C-H···O bonds linking them—results in a complex three-dimensional network. The study of crystal packing in cyclic amino acid derivatives often reveals layered structures and intricate hydrogen-bonding networks that define the material's physical properties. nih.govacs.org

Table 2: Common Supramolecular Synthons Expected

| Synthon | Interacting Groups | Typical Resulting Structure |

|---|---|---|

| Carboxylic Acid Dimer | (COOH)₂ | 0D discrete pairs |

| Carboxylic Acid Catemer | COOH···COOH | 1D chain |

| Acid-Lactam Interaction | COOH···O=C(lactam) | 1D, 2D, or 3D networks |

| Weak C-H···O Bonds | CH₂/CH₃···O=C | 3D network stabilization |

Polymorphism and Solid-State Forms

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different crystal packing arrangement and, consequently, different physical properties. Molecules like this compound, which possess multiple hydrogen bond donors and acceptors, are strong candidates for exhibiting polymorphism.

Different crystallization conditions (e.g., solvent, temperature, pressure) can favor the formation of different polymorphs. Each polymorph would have a unique crystal lattice and could differ in properties such as:

Melting point

Solubility

Stability

Bioavailability

The identification and characterization of potential polymorphs are critical in pharmaceutical development. Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and solid-state NMR are used to screen for and characterize different solid-state forms. While no specific polymorphic forms of this compound have been reported in the reviewed literature, the molecular features suggest that their existence is a distinct possibility.

Computational and Theoretical Studies of 1 Methyl 6 Oxopiperidine 2 Carboxylic Acid

Quantum Chemical Methods Application

Density Functional Theory (DFT) Calculations

Hartree-Fock (HF) Methods

The Hartree-Fock method is a fundamental ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. Although it neglects electron correlation, it serves as a starting point for more advanced methods. A search for HF-based studies on 1-Methyl-6-oxopiperidine-2-carboxylic acid did not yield any specific results.

MP2 Calculations

Møller-Plesset perturbation theory of the second order (MP2) is a common method to include electron correlation effects, offering improved accuracy over Hartree-Fock. It is particularly useful for studying systems where electron correlation is important. Regrettably, no published research detailing MP2 calculations on this compound could be located.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is crucial to its function. Conformational analysis aims to identify the most stable arrangements of atoms (conformers) and the energy barriers between them.

Global Minimum Conformation Identification

Identifying the global minimum conformation, which represents the most stable three-dimensional structure of a molecule, is a primary goal of conformational analysis. This is typically achieved by systematically exploring the potential energy surface of the molecule. For this compound, there are no available studies that have determined its global minimum conformation through computational methods.

Relative Energies of Conformers

Beyond the global minimum, molecules can exist in several other low-energy conformations. Understanding the relative energies of these conformers is essential for describing the molecule's dynamic behavior. Without dedicated computational studies, data on the relative energies of different conformers of this compound remains unavailable.

A thorough search for specific computational and theoretical studies on This compound did not yield the detailed research findings required to populate the requested article structure. While general computational methodologies and studies on broader classes of piperidine (B6355638) derivatives are available, specific data relating to rotational barrier calculations, the influence of solvation on conformation, potential energy surface analysis, and detailed electronic structure analysis (FMO, NBO, MEP) for this particular compound could not be located in the public domain.

Therefore, it is not possible to generate the article with the required level of detail and scientific accuracy based on currently available information.

Electronic Structure Analysis

Dipole Moment and Non-Linear Optics (NLO) Properties

There are no published studies reporting the calculated dipole moment or the non-linear optical (NLO) properties, such as polarizability and hyperpolarizability, for this compound. Computational chemistry can be used to predict these properties, which are crucial for understanding a molecule's behavior in electric fields and its potential applications in optoelectronics. However, such specific calculations for this compound are not available in the reviewed literature.

Mulliken Charge Analysis

A Mulliken charge analysis for this compound has not been reported in the available literature. This type of analysis, typically performed using quantum chemistry software, calculates the partial atomic charges on each atom within the molecule. This information provides insight into the electronic distribution, reactivity sites, and intermolecular interactions. While this is a common analysis for many organic molecules, the specific charge distribution for the atoms in this compound has not been documented.

Simulation of Solid-State Properties

Dimer and Tetramer Forms Simulation

There is no available research that simulates the formation or properties of dimer and tetramer forms of this compound. Carboxylic acids are known to form hydrogen-bonded dimers. Computational simulations could predict the geometry, stability, and vibrational frequencies of such supramolecular structures. However, specific studies modeling these interactions for this particular compound have not been found.

Hirshfeld Surface Analysis for Intermolecular Interactions

A Hirshfeld surface analysis of this compound is not available in the scientific literature. This computational method is used to visualize and quantify intermolecular interactions within a crystal lattice. It provides a detailed understanding of how molecules are packed in the solid state and which contacts (e.g., hydrogen bonds, van der Waals forces) are most significant. While this analysis has been performed for other piperidine derivatives to understand their crystal packing, it has not been applied to this compound in any published work.

Research on Biological Activity and Mechanisms of Action

Exploration of Biological Roles in Metabolic Pathways

Recent metabolomic studies have begun to shed light on the potential roles of 6-oxopiperidine-2-carboxylic acid, the unmethylated parent of 1-Methyl-6-oxopiperidine-2-carboxylic acid, in several key human metabolic pathways. A 2024 Mendelian randomization study that analyzed 1,400 blood metabolites identified significant associations between 6-oxopiperidine-2-carboxylic acid and pathways involved in the metabolism of bile acids, glutathione (B108866), and essential amino acids. nih.govfrontiersin.org

The aforementioned 2024 study identified metabolite function enrichment for 6-oxopiperidine-2-carboxylic acid within the bile acid biosynthesis pathway. nih.govfrontiersin.orgersnet.org This suggests a potential, though currently undefined, role for this compound in the complex processes that convert cholesterol into bile acids in the liver. nih.govfrontiersin.org Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins. The precise mechanism by which 6-oxopiperidine-2-carboxylic acid may influence or be influenced by this pathway requires further investigation.

The same metabolomics study also found a significant link between 6-oxopiperidine-2-carboxylic acid and glutathione metabolism. nih.govfrontiersin.orgersnet.org Glutathione is a critical antioxidant in the body, protecting cells from damage caused by reactive oxygen species. Its metabolism is central to cellular detoxification and maintaining redox balance. The association of 6-oxopiperidine-2-carboxylic acid with this pathway indicates it may be a marker or a minor participant in these vital protective functions.

A further connection was established between 6-oxopiperidine-2-carboxylic acid and the degradation pathway for threonine and 2-oxobutanoate. nih.govfrontiersin.org Threonine is an essential amino acid, and its breakdown, along with its intermediate 2-oxobutanoate, feeds into the tricarboxylic acid (TCA) cycle for energy production. frontiersin.org The presence of 6-oxopiperidine-2-carboxylic acid in this metabolic context suggests it could be related to amino acid catabolism and central energy metabolism.

Table 1: Metabolic Pathways Associated with 6-Oxopiperidine-2-carboxylic acid

| Metabolic Pathway | Potential Significance | Source |

|---|---|---|

| Bile Acid Biosynthesis | Implication in cholesterol metabolism and fat digestion. | nih.govfrontiersin.orgersnet.org |

| Glutathione Metabolism | Connection to cellular antioxidant and detoxification systems. | nih.govfrontiersin.orgersnet.org |

| Threonine and 2-Oxobutanoate Degradation | Association with essential amino acid catabolism and energy production. | nih.govfrontiersin.org |

While information on this compound as a metabolite is scarce, its parent compound, 6-oxopiperidine-2-carboxylic acid, has been identified as a bacterial metabolite. It is known to be formed from the irreversible cyclization of α-aminoadipic acid, a key intermediate in the biosynthesis of penicillin in the fungus Penicillium chrysogenum. nih.gov This cyclized form is considered a byproduct of the penicillin pathway. nih.gov Although the prompt mentions Saccharomyces cerevisiae, detailed studies specifically documenting its presence in this yeast were not prominent in the search results; however, its role as a fungal metabolite is established in other species.

In Vitro Biological Activity Screening and Evaluation

The piperidine (B6355638) ring system is a common scaffold in many biologically active compounds and synthetic drugs, including various enzyme inhibitors. smolecule.com Research into the specific inhibitory activities of this compound is not widely available, but the broader class of related compounds has been a subject of investigation.

There is evidence suggesting that compounds containing the 6-oxopiperidine-2-carboxylic acid core may have enzyme inhibitory properties. For instance, derivatives of this structure have been investigated as potential inhibitors of glycosidase enzymes. google.com Glycosidases are a class of enzymes that break down carbohydrates, and their inhibition is a therapeutic strategy for managing blood sugar levels in diabetes.

One study noted that (2S,3R,4S,5R)-3,4,5-trihydroxy-6-oxopiperidine-2-carboxylic acid, a hydroxylated analog, is a substrate for the enzyme β-glucuronidase, which is a type of glycosidase. semanticscholar.orgnih.gov This indicates that the molecular structure is recognized by the active site of such enzymes. While direct in vitro screening data, such as IC₅₀ values for this compound or its parent compound against specific glycosidases, are not available in the retrieved literature, the chemical structure is considered relevant in the context of designing enzyme inhibitors. google.comresearchgate.net

Table 2: Enzyme Inhibition Context for Piperidine-Related Compounds

| Compound/Class | Target Enzyme Class | Relevance |

|---|---|---|

| 6-oxopiperidine-2-carboxylic acid derivatives | Glycosidases | Mentioned in a patent as a potential glycosidase inhibitor. google.com |

| (2S,3R,4S,5R)-3,4,5-trihydroxy-6-oxopiperidine-2-carboxylic acid | β-Glucuronidase (a glycosidase) | Acts as a substrate, showing interaction with the enzyme's active site. semanticscholar.orgnih.gov |

| Piperidine derivatives (general) | Various Enzymes | The piperidine scaffold is a common feature in many enzyme inhibitors. smolecule.com |

Compound Index

Antimicrobial Properties

Current scientific literature available through targeted searches does not provide specific information regarding the antimicrobial properties of this compound. While studies have been conducted on various piperidine derivatives showing antimicrobial effects, research focusing explicitly on this particular compound is not presently available. biointerfaceresearch.com

Anti-inflammatory Effects

There is no direct evidence in the reviewed literature detailing the anti-inflammatory effects of this compound. Although other heterocyclic compounds, including certain piperidine and carboxylic acid derivatives, have been investigated for anti-inflammatory potential, specific studies on this molecule have not been identified. nih.govnih.govmdpi.com

Neuroactive Properties and Neurotransmitter System Interactions

Derivatives of the core 6-oxopiperidine-2-carboxylate (B1261032) structure have shown potential for neuroactivity. Research into analogues of pipecolic acid, the parent structure, has indicated that these compounds can serve as starting materials for synthetic drugs with activity at the N-methyl-D-aspartate (NMDA) receptor. researchgate.net Specifically, certain tetrazole-substituted derivatives of 2-amino-adipic acid, which share the piperidine ring, have demonstrated selective antagonism towards NMDA receptors over AMPA receptors, without exhibiting neurotoxicity. researchgate.net This suggests that the 6-oxopiperidine-2-carboxylic acid scaffold could be a valuable framework for developing new ligands that target specific NMDA receptor populations, such as synaptic versus extra-synaptic receptors. researchgate.net

Binding Affinity Assessments with Molecular Targets (e.g., FKBP)

Significant research has been conducted on bicyclic aza-amide derivatives that incorporate the this compound structure, particularly concerning their binding to FK506-binding proteins (FKBPs). nih.gov FKBPs are a family of proteins involved in diverse cellular functions, including protein folding and signaling. nih.gov

Binding affinity for these compounds has been quantitatively assessed using fluorescence polarization assays against several human FKBPs, including FKBP12, FKBP51, and FKBP52. The introduction of a methyl group to the core structure, creating this compound analogues, has a stereospecific impact on binding affinity. Analogues with the methyl group in the (S)-configuration consistently show enhanced affinity for FKBPs compared to the unsubstituted parent compounds. nih.gov For instance, the compound designated 1(S)-Me showed a binding affinity of 13 nM for FKBP12 and 22 nM for FKBP51. nih.gov In contrast, the (R)-configured diastereomers generally display reduced affinity. nih.gov

| Compound No. | R1 Group | FKBP12 Affinity [nM] | FKBP51 Affinity [nM] |

|---|---|---|---|

| 1 | CH2COOH | 33 | 172 |

| 1(S)-Me | CH((S)-CH3)COOH | 13 | 22 |

| 1(R)-Me | CH((R)-CH3)COOH | 48 | 123 |

| 9(S)-Me | CH((S)-CH3)CH2OH | 21 | 110 |

| 9(R)-Me | CH((R)-CH3)CH2OH | >5000 | >5000 |

| 11(S)-Me | CH((S)-CH3)CH2OH | 3.5 | 107 |

| 11(R)-Me | CH((R)-CH3)CH2OH | >5000 | >5000 |

| 17(S)-Me | CH((S)-CH3)Py | 2.2 | 33 |

| 18(S)-Me | CH((S)-CH3)Py | 0.29 | 2.6 |

| 19(S)-Me | CH((S)-CH3)Py | 0.33 | 2.9 |

Table based on data from a fluorescence polarization assay of selected bicyclic [4.3.1] aza-amides. The table highlights the enhanced binding affinity of (S)-methyl diastereomers compared to their parent analogs and (R)-methyl counterparts for FKBP12 and FKBP51. nih.gov

Functional Assays to Determine Efficacy and Mechanism

The functional consequences of the binding of this compound derivatives to FKBPs have been explored through cellular assays. The most potent of these compounds were found to effectively occupy FKBPs within cells. nih.gov A significant functional outcome of this engagement is the enhancement of bone morphogenic protein (BMP) signaling. nih.gov This demonstrates that the binding of these ligands to FKBPs can translate into a measurable biological effect, highlighting their potential as modulators of cellular pathways. nih.gov

Structure-Activity Relationship (SAR) Studies of Analogues and Derivatives

Structure-activity relationship studies on bicyclic aza-amides incorporating the 6-oxopiperidine-2-carboxylic acid core have yielded critical insights, particularly regarding the stereochemistry of the methyl group. nih.gov

A consistent trend was observed across multiple FKBPs (FKBP12, FKBP51, and FKBP52) where the introduction of a methyl group in the (S)-configuration at the alpha-position to the carboxylate leads to a 2- to 10-fold increase in binding affinity compared to the unsubstituted parent analogues. nih.gov Conversely, placing the methyl group in the (R)-configuration significantly compromises or reduces binding affinity. This stereospecific effect is dramatic; for example, while the alcohol derivative 11(S)-Me has a binding affinity of 3.5 nM for FKBP12, the corresponding 11(R)-Me diastereomer's affinity is greater than 5000 nM. nih.gov This robust SAR highlights the precise conformational requirements of the FKBP binding pocket and demonstrates that even a small, solvent-exposed methyl group can have a profound and predictable impact on molecular recognition when its stereochemistry is correctly oriented. nih.gov

Molecular Targeting and Mechanism of Action Elucidation

The primary molecular targets identified for derivatives of this compound are the FK506-binding proteins. nih.gov The mechanism behind the enhanced binding affinity, particularly for the (S)-methyl analogues, has been elucidated. The strategic placement of this single, solvent-exposed methyl group allows it to displace a conserved water molecule from a shallow, solvent-exposed binding pocket on the FKBP surface. nih.gov

This displacement of water is an entropically favorable event that contributes to a stronger binding interaction. This mechanism represents a subtle yet powerful strategy for ligand design, enabling the development of highly potent and atom-efficient ligands for challenging protein targets that lack deep, well-defined pockets. nih.gov The resulting compounds are among the most potent and efficient FKBP ligands discovered to date, in some cases outperforming natural products like FK506 and rapamycin (B549165) in biochemical assays. nih.gov

Applications of 1 Methyl 6 Oxopiperidine 2 Carboxylic Acid in Organic Synthesis

Chiral Building Block in Asymmetric Synthesis

There is no specific information available in the search results to suggest that 1-Methyl-6-oxopiperidine-2-carboxylic acid is commonly used as a chiral building block for the synthesis of enantiomerically pure compounds or as a precursor for other chiral heterocycles. Methodologies for creating chiral piperidines often involve asymmetric intramolecular cyclizations or the use of chiral catalysts with different substrates.

Utility in Total Synthesis of Complex Natural Products

The total synthesis of various indolizidine and quinolizidine (B1214090) alkaloids is well-documented; however, these syntheses typically employ other precursors. nih.govbeilstein-journals.orgnih.gov

Myrtine: Synthetic strategies for (+)-myrtine have been reported using intermediates such as Δ¹-piperideine in Mannich-type reactions, rather than this compound. researchgate.net

Solenopsin A: This fire ant alkaloid, a 2,6-disubstituted piperidine (B6355638), has been synthesized through various routes. wikipedia.org Documented methods include starting from materials like N-Boc alanine (B10760859) derivatives or employing Grignard reagents with pyridine (B92270) derivatives, none of which feature this compound as an intermediate. lookchem.comresearchgate.net The biosynthesis of solenopsins involves the cyclization of fatty acid-derived acetate (B1210297) units. researchgate.net

The field of peptidomimetics utilizes conformationally constrained amino acids to mimic peptide secondary structures like β-turns. While various azacycloalkane and bicyclic amino acids, such as indolizidinone scaffolds, have been designed and incorporated into peptide sequences, the specific use of this compound for this purpose is not described in the available literature. nih.gov Research in this area tends to focus on other novel amino acid surrogates.

Development of Synthetic Intermediates and Scaffolds

While the parent compound, 6-oxopiperidine-2-carboxylic acid, and its derivatives are recognized as useful intermediates, researchgate.net the literature search did not yield specific examples of this compound being developed as a versatile scaffold for creating diverse molecular libraries or as a key synthetic intermediate for broader applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.